Homoferreirin

Description

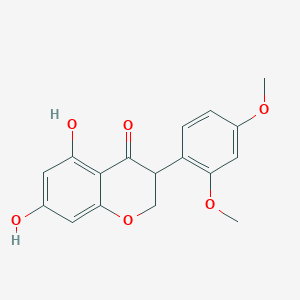

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLDNMHDNFCNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331952 | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-01-9 | |

| Record name | (±)-Homoferreirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 169 °C | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Homoferreirin

Plant Sources and Phytochemical Context

Homoferreirin's presence is predominantly documented in the plant kingdom, where it exists as a secondary metabolite. Its distribution is not uniform, with concentrations varying significantly between different plant families, species, and even within the tissues of a single plant.

Specific Plant Families

The primary plant family associated with the production of this compound is Fabaceae , commonly known as the legume, pea, or bean family. This large and diverse family of flowering plants is well-recognized for its rich production of isoflavonoids. While research into the full extent of this compound's distribution is ongoing, its confirmed presence is, to date, concentrated within this family. There is currently insufficient scientific literature to confirm the natural occurrence of this compound in the Asparagaceae family.

Identification in Leguminous Species

Detailed phytochemical analyses have successfully identified this compound in several leguminous species. These findings underscore the importance of the Fabaceae family as a key source of this particular isoflavonoid (B1168493).

Ougeinia oojeinensis : Phytochemical investigations of the bark of Ougeinia oojeinensis, a deciduous tree native to the Indian subcontinent, have revealed the presence of this compound alongside other isoflavanones like dalbergioidin (B157601) and ougenin. rjptonline.orgresearchgate.netresearchgate.netbiotech-asia.org

Phlomoides rotata : This perennial herb, found in the high-altitude regions of the Tibetan Plateau, has been shown to contain this compound in its roots. nih.gov Integrated metabolome and transcriptome analyses have identified this compound as one of the flavonoid compounds present in the plant's root tissues. nih.gov

Cicer arietinum L. (Chickpea): Studies on sprouted chickpeas have identified this compound as one of eight key bioactive isoflavonoids. The process of sprouting appears to influence the phytochemical profile of the chickpea, leading to the detection of this compound.

Millettia speciosa : While various flavonoids and isoflavonoids have been isolated from the roots and aerial parts of Millettia speciosa, specific identification of this compound in the available literature is not explicitly stated. nih.govplos.orgresearchgate.netresearchgate.net Further targeted analysis would be required to confirm its presence.

Ferreirea spectabilis and Cladrastis shikokiana : Currently, there is a lack of specific scientific literature confirming the presence of this compound in Ferreirea spectabilis and Cladrastis shikokiana. While these species belong to the Fabaceae family, which is known for isoflavonoid production, direct evidence of this compound is not available in the reviewed sources.

Below is an interactive data table summarizing the occurrence of this compound in the specified leguminous species.

| Plant Species | Part(s) Where Found |

| Ougeinia oojeinensis | Bark rjptonline.orgresearchgate.netresearchgate.netbiotech-asia.org |

| Phlomoides rotata | Roots nih.gov |

| Cicer arietinum L. | Sprouts |

| Millettia speciosa | Not explicitly confirmed |

| Ferreirea spectabilis | Not confirmed in literature |

| Cladrastis shikokiana | Not confirmed in literature |

Environmental Context of Occurrence

The presence and concentration of this compound in the environment are intrinsically linked to its plant sources and the subsequent interactions with soil and microbial life.

Isoflavonoids, including this compound, are synthesized within various plant tissues and can be released into the surrounding environment through processes like root exudation. nih.gov The distribution within the plant is not uniform; for example, in Phlomoides rotata, this compound has been specifically identified in the roots. nih.gov In Ougeinia oojeinensis, it is found in the bark. rjptonline.orgresearchgate.netresearchgate.netbiotech-asia.org The concentration of these compounds can vary between the roots, stems, leaves, and seeds of leguminous plants. nih.gov

Once released into the soil, the fate of isoflavonoids is influenced by the soil's physicochemical properties and, crucially, by the soil microbiome. nih.gov Legume roots are known to secrete isoflavonoids into the rhizosphere, the soil region directly influenced by root secretions. nih.gov These compounds can act as signaling molecules in plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing rhizobia bacteria. nih.govfrontiersin.org

The persistence of isoflavonoids in the soil is subject to microbial metabolism. Soil microorganisms, particularly bacteria, can utilize isoflavonoids as a carbon and energy source. mdpi.comnih.govmdpi.com Specific bacterial strains isolated from the rhizosphere of leguminous plants have been shown to possess gene clusters responsible for the catabolism (breakdown) of isoflavones. nih.gov This microbial activity plays a significant role in the turnover and ecological impact of these compounds in the soil environment. The specific pathways and microbial species involved in the degradation of this compound in the soil are an area for further research.

Biosynthesis and Metabolic Pathways of Homoferreirin

Precursor Pathways and Biosynthetic Origins (e.g., Phenylpropanoid Pathway, Acetate-Polymalonate Pathway)

The carbon skeleton of Homoferreirin, like other flavonoids and isoflavonoids, is assembled from two distinct biosynthetic routes: the Phenylpropanoid Pathway and the Acetate-Polymalonate Pathway. nih.govhebmu.edu.cnsci-hub.se

The Phenylpropanoid Pathway provides the foundational C6-C3 unit, which forms the B- and C-rings of the isoflavonoid (B1168493) structure. wikipedia.orgnih.gov This pathway commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimic acid pathway. hebmu.edu.cnwikipedia.org A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, the central intermediate that bridges primary metabolism to the flavonoid branch. wikipedia.orgfrontiersin.org

The Acetate-Polymalonate Pathway (also known as the polyketide pathway) supplies the precursors for the A-ring of the flavonoid skeleton. nih.govresearchgate.net Specifically, this pathway provides three molecules of malonyl-CoA. nih.govencyclopedia.pub These units are derived from the carboxylation of acetyl-CoA, linking flavonoid biosynthesis to central carbon metabolism. nih.gov The condensation of these malonyl-CoA units with the 4-coumaroyl-CoA from the phenylpropanoid pathway is the key convergent step in forming the characteristic C6-C3-C6 flavonoid backbone. nih.gov

| Pathway | Starting Material | Key Intermediate Product | Contribution to this compound Structure |

|---|---|---|---|

| Phenylpropanoid Pathway | L-Phenylalanine | 4-coumaroyl-CoA | B-ring and C-ring |

| Acetate-Polymalonate Pathway | Acetyl-CoA | Malonyl-CoA (x3) | A-ring |

Enzymatic Steps and Key Enzymes in Isoflavonoid Biosynthesis

The synthesis of the isoflavonoid core structure from the precursors is a multi-step process catalyzed by a series of specific enzymes. researchgate.net While the precise terminal steps for this compound are specialized, the pathway shares its initial key enzymes with general flavonoid and isoflavonoid biosynthesis.

Phenylalanine ammonia-lyase (PAL): This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine into cinnamic acid. wikipedia.orgfrontiersin.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgmdpi.com

4-coumaroyl-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA, the substrate for the next key step. frontiersin.orgmdpi.com

Chalcone (B49325) Synthase (CHS): As the gateway enzyme to the flavonoid pathway, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (specifically 2',4,4',6'-tetrahydroxychalcone). encyclopedia.pubnih.govnih.govias.ac.in This reaction builds the characteristic C15 flavonoid skeleton. encyclopedia.pub CHS is considered a key rate-limiting enzyme in the pathway. nih.gov

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (B1672756). researchgate.netmdpi.comfrontiersin.org Type II CHIs, typically found in legumes, can utilize different chalcone substrates to produce either (2S)-naringenin or (2S)-liquiritigenin, which are precursors for different branches of isoflavonoid synthesis. mdpi.comresearchgate.net

Isoflavone (B191592) Synthase (IFS): This critical enzyme defines the branch point from the general flavonoid pathway to the isoflavonoid-specific pathway. IFS, a cytochrome P450 enzyme, catalyzes an aryl migration of the B-ring from position 2 to position 3 of the C-ring, converting a flavanone (like liquiritigenin) into a 2-hydroxyisoflavanone. nih.gov

Subsequent modifications: Following the formation of the basic isoflavanone (B1217009) skeleton, a series of tailoring reactions, including hydroxylations, methylations, and reductions, occur to produce the final structure of this compound. These steps are catalyzed by specific reductases, hydroxylases, and O-methyltransferases.

Regulation of Biosynthesis and Accumulation

The production and accumulation of this compound are tightly regulated processes, influenced by developmental stage, tissue type, and environmental cues. In chickpea (Cicer arietinum) cell suspension cultures, this compound is constitutively produced along with other isoflavonoids and pterocarpans. colab.ws

Genetic Regulation: The biosynthesis of isoflavonoids is regulated at the transcriptional level through the coordinated expression of pathway genes. frontiersin.org Transcription factors, particularly those from the MYB family, are known to activate the expression of key enzymes like Chalcone Synthase (CHS), thereby controlling the metabolic flux into the pathway. frontiersin.org In Phlomoides rotata, the expression of CHS and a UDP-glucose flavonoid glucosyltransferase (UFGT) showed significant correlation with the accumulation of several flavonoids, including this compound. mdpi.com

Accumulation and Storage: Research on chickpea cells shows that constitutive isoflavonoids, including this compound, are often stored in the cell vacuole as malonylglucoside conjugates. colab.wsresearchgate.net This conjugation increases their solubility and facilitates sequestration within the vacuole, preventing potential toxicity to the cell and protecting them from degradation. colab.ws The accumulation of this compound can also be tissue-specific. In Sophora tonkinensis, metabolomic analysis revealed the presence of this compound among other flavonoids, with varying concentrations across different plant tissues like roots, stems, leaves, and seeds. researchgate.net Furthermore, studies on tobacco plants under cadmium stress showed an increased accumulation of this compound in both roots and leaves, suggesting its role in plant stress responses. researchgate.netnih.gov

Elicitor-Mediated Induction of this compound Production

The biosynthesis of isoflavonoids, many of which function as phytoalexins, can be induced by external stimuli known as elicitors. nih.gov Elicitors are signaling molecules, often of microbial origin, that trigger plant defense responses, including the rapid synthesis of secondary metabolites. nih.govconicet.gov.ar

In chickpea (Cicer arietinum) seedlings, the production of this compound can be specifically induced by the reduced form of glutathione (B108866) (GSH). uni-halle.de Application of 5 mM glutathione to seedlings triggers the secretion of this compound, with peak production observed in 6-day-old seedlings. This induced synthesis is a de novo process, meaning the molecules are newly synthesized from early pathway precursors rather than being released from pre-existing stored conjugates. researchgate.net

Elicitation typically involves the rapid and transient up-regulation of the genes and enzymes involved in the biosynthetic pathway, such as PAL, C4H, CHS, and IFS. colab.wsnih.gov Treatment of plant cell cultures with elicitors can lead to pronounced increases in the activities of these biosynthetic enzymes, resulting in the accumulation and sometimes secretion of phytoalexins like this compound. colab.wsconicet.gov.ar This induction mechanism is a key part of the plant's innate immune system, allowing it to defend against pathogens and other environmental stresses. uni-halle.de

| Compound Name |

|---|

| 4-coumaroyl-CoA |

| Acetyl-CoA |

| Biochanin A |

| Cicerin |

| Cinnamic acid |

| Formononetin |

| Glutathione |

| This compound |

| L-phenylalanine |

| Liquiritigenin |

| Maackiain |

| Malonyl-CoA |

| Medicarpin (B1676140) |

| Naringenin |

| Naringenin chalcone |

| p-coumaric acid |

Molecular Mechanisms of Action of Homoferreirin

Iron Chelation and Siderophore Functionality

Iron is a critical element for most forms of life, but its excess can be toxic, catalyzing the formation of harmful free radicals. researchgate.netaamds.org Compounds that can bind, or chelate, iron can play a significant role in managing iron homeostasis and mitigating oxidative stress. researchgate.netaamds.org Flavonoids, the broad class of compounds to which Homoferreirin belongs, are known to possess iron-chelating capabilities. frontiersin.orgnih.gov

The ability of flavonoids to chelate iron is generally attributed to specific structural features, particularly the presence of 5-hydroxy-4-keto groups, which can form stable complexes with metal ions like ferric iron (Fe3+). researchgate.netacs.orgnih.gov Many flavonoids can chelate iron, thereby forming complexes that can be excreted and reducing iron accumulation in tissues. frontiersin.org However, studies on isoflavones, the specific subclass that includes this compound, suggest they may be weaker iron chelators in comparison to other flavonoids. researchgate.net Research indicates that while some isoflavonoids can bind Fe3+, they are not effective at reducing it to its ferrous (Fe2+) state. nih.gov Specific quantitative data on the Fe3+ binding affinity and complex formation for this compound itself are not extensively documented in the available scientific literature.

Siderophores are small molecules secreted by microorganisms that have a high affinity for ferric iron. frontiersin.org They function by scavenging iron from the environment, forming a soluble complex that can then be transported into the cell via specific membrane receptors. This process is crucial for microbial survival in iron-limited environments. While some plant-derived compounds like flavonoids can influence iron bioavailability, there is currently no direct scientific evidence to suggest that this compound functions as a siderophore to facilitate iron solubilization and transport across cellular membranes. frontiersin.orgnih.gov

Due to the lack of direct evidence for its siderophore activity, this compound has not been established or utilized as a model siderophore in iron uptake studies.

Enzymatic Modulation and Signaling Pathway Interactions

This compound has been identified as a modulator of enzymatic activity, which is a key aspect of its anti-inflammatory properties.

Inflammation can lead to the denaturation of proteins, a process where proteins lose their native structure and function, which can trigger or worsen inflammatory responses. nih.govjddtonline.info The ability of a compound to prevent protein denaturation is considered an indicator of its anti-inflammatory potential. nih.govjddtonline.info In vitro assays, such as the inhibition of heat-induced albumin denaturation, are commonly used to screen for this activity. nih.govtandfonline.comfip.org Many plant extracts rich in flavonoids have demonstrated the ability to inhibit protein denaturation in a concentration-dependent manner. jddtonline.infotandfonline.com While this compound is recognized for its anti-inflammatory effects, specific studies detailing its capacity to inhibit protein denaturation have not been extensively reported, representing an area for future investigation.

The enzyme 5-lipoxygenase (5-LOX) plays a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. researchgate.netnih.govnih.gov Inhibition of the 5-LOX pathway is a key target for anti-inflammatory drugs. nih.govnih.gov this compound has been identified as an inhibitor of the 5-lipoxygenase enzyme. This inhibitory action is a significant contributor to its anti-inflammatory mechanism, as it directly reduces the production of pro-inflammatory leukotrienes. nih.gov

While specific IC50 values for this compound are not detailed in the reviewed literature, the table below provides examples of IC50 values for other known 5-lipoxygenase inhibitors to illustrate the range of potencies observed for compounds targeting this enzyme.

| Inhibitor Compound | IC50 Value (in vitro) | Assay System | Reference |

|---|---|---|---|

| Zileuton | 0.5 µM | Rat Basophilic Leukemia Cell Supernatant | nih.gov |

| Zileuton | 0.4 µM | Rat Polymorphonuclear Leukocytes (PMNL) | nih.gov |

| Compound 6d (2-(3,4-dihydroxyphenyl)benzo[b]thiophene) | 20 nM | Cell-free assay | nih.gov |

| Compound 6d (2-(3,4-dihydroxyphenyl)benzo[b]thiophene) | 60 nM | Cell-based assay | nih.gov |

| Isoxazole Derivative C6 | 3.67 µM | 5-LOX enzyme inhibition assay | plos.org |

Interaction with Estrogen Receptors and Osteoclastogenesis Pathways (based on homoisoflavonoid activity)

This compound, a type of homoisoflavonoid, is believed to influence bone metabolism through its interaction with estrogen receptors and its subsequent impact on the pathways governing osteoclastogenesis. The physiological effects of estrogen are mediated by at least two distinct receptors, ERα and ERβ. researchgate.netresearchgate.net Plant-derived compounds, known as phytoestrogens, can bind to these receptors and elicit either estrogenic or anti-estrogenic responses. researchgate.net

Molecular docking studies have been employed to investigate the binding of homoisoflavonoids to estrogen receptors. researchgate.netmdpi.com These studies help to understand the potential for these compounds to act as hormonal substitutes or complements. researchgate.net The binding affinity of a compound to a receptor, often indicated by a more negative binding energy value, suggests a stronger interaction. researchgate.net For instance, molecular docking studies on two homoisoflavonoids, N1 and N2, isolated from Leopoldia comosa, showed that they can effectively bind to the same site on both ERα and ERβ as the natural ligand, 17β-estradiol (E), and the well-known phytoestrogen, genistein (B1671435) (G). researchgate.net

The binding of a ligand to an estrogen receptor induces conformational changes in the receptor's ligand-binding domain, which is a critical step in activating the transcription of target genes. researchgate.net The activated ligand-ER complex can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ) and bind to specific DNA sequences known as estrogen-response elements (EREs) to regulate gene transcription. mdpi.com It has been suggested that heterodimers may activate different sets of genes than homodimers. mdpi.com

Impact on Osteoclastogenesis

Osteoclastogenesis, the formation of bone-resorbing cells called osteoclasts, is a critical process in bone remodeling. nih.gov An imbalance in this process, often seen with estrogen deficiency, can lead to excessive bone resorption and conditions like osteoporosis. embopress.orgmedsci.org Estrogen plays a protective role in bone by influencing the survival and activity of osteoclasts. embopress.org

The differentiation of osteoclasts is primarily regulated by two key cytokines: macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL). medsci.orgnih.gov RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, which initiates a cascade of intracellular signaling events. nih.govfrontiersin.org This includes the recruitment of TNF receptor-associated factor 6 (TRAF6) and the subsequent activation of signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govfrontiersin.org These pathways ultimately lead to the expression of key transcription factors for osteoclast differentiation, such as nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). nih.govbiomolther.org

Research on various flavonoids and their derivatives has shed light on their potential to inhibit osteoclastogenesis. For example, a novel homoisoflavonoid derivative, 5g, was found to inhibit osteoclast differentiation by likely binding to the fibroblast growth factor receptor 1 (FGFR1). nih.gov This action decreased the activation of the ERK1/2 and IκBα/NF-κB signaling pathways, thereby blocking osteoclastogenesis. nih.gov While this study focused on a derivative, it highlights a potential mechanism by which homoisoflavonoids could influence bone resorption.

Another study on the flavonoid glycoside Robinin demonstrated its ability to inhibit RANKL-mediated osteoclastogenesis in a dose-dependent manner. nih.gov Computational docking suggested that Robinin could bind to RANKL, and it was found to attenuate RANKL-induced production of mitochondrial reactive oxygen species (ROS) and the activation of MAPK and NF-κB signaling pathways. nih.gov Similarly, the flavanone (B1672756) glycoside poncirin (B190377) was shown to suppress RANKL-induced osteoclast differentiation by inhibiting the expression of osteoclast-specific genes and modulating RANKL-mediated signal transduction, including the JNK and NF-κB pathways. biomolther.org

The table below summarizes the findings from molecular docking studies on the binding of various homoisoflavonoids and related compounds to estrogen receptors.

| Compound | Receptor | Binding Energy (kcal/mol) | Reference |

| 17β-estradiol (E) | ERα | -10.0 | researchgate.net |

| Genistein (G) | ERα | Not specified | researchgate.net |

| Homoisoflavonoid N1 | ERα | Not specified | researchgate.net |

| Homoisoflavonoid N2 | ERα | Not specified | researchgate.net |

| Tamoxifen | ERα | -6.6 | researchgate.net |

The following table outlines the effects of various flavonoids on key signaling molecules involved in osteoclastogenesis.

| Compound | Target Pathway/Molecule | Effect | Reference |

| Homoisoflavonoid derivative 5g | FGFR1, ERK1/2, IκBα/NF-κB | Inhibition of activation | nih.gov |

| Robinin | RANKL, MAPK, NF-κB, ROS | Inhibition of activation/production | nih.gov |

| Poncirin | JNK, NF-κB, NFATc1 | Inhibition of activation/expression | biomolther.org |

Biological and Ecological Roles of Homoferreirin

Functions in Plant Physiology

Homoferreirin is recognized as a constitutive phenolic compound in plants like chickpea (Cicer arietinum). colab.ws It, along with other isoflavonoids, is typically stored in the plant's vacuoles in the form of malonylglucosides. colab.ws

Contribution to Iron Homeostasis and Metabolism in Plants

Iron is a crucial micronutrient for plants, essential for processes like photosynthesis and respiration. nih.govincaper.es.gov.br However, its availability can be limited in certain soil conditions, and high concentrations can be toxic. nih.govincaper.es.gov.br Plants have therefore developed sophisticated mechanisms to maintain iron homeostasis, ensuring an adequate but not excessive supply. nih.govnih.gov This involves a complex interplay of uptake, transport, and storage, regulated at both transcriptional and post-transcriptional levels. nih.govfrontiersin.org

While direct evidence detailing this compound's specific role in iron homeostasis is still emerging, the involvement of isoflavonoids in this process is an active area of research. These compounds can act as chelators, binding to iron and facilitating its transport and storage within the plant. nih.gov The regulation of iron uptake is tightly controlled by a network of transcription factors, many of which belong to the bHLH (basic helix-loop-helix) family. frontiersin.org

Participation in Plant Signaling Pathways Related to Iron Availability

Plant responses to iron deficiency are governed by complex signaling networks. nih.gov These pathways involve a cascade of molecular events that sense the plant's iron status and trigger appropriate responses, such as the increased expression of genes involved in iron uptake and translocation. nih.govfrontiersin.org Key regulators in these pathways include transcription factors and ubiquitin ligases. nih.gov

The signaling pathways for iron uptake can also interact with those related to plant defense. uu.nl For instance, some components of the iron-uptake signaling pathway are necessary for induced systemic resistance (ISR), a state of enhanced defense preparedness triggered by beneficial soil microbes. uu.nl The production of isoflavonoids, including this compound, can be influenced by these signaling cascades. For example, in chickpea seedlings, the application of reduced glutathione (B108866) can elicit the formation of this compound. uni-halle.de

Role in Plant Defense Mechanisms

Plants produce a diverse array of secondary metabolites to defend themselves against pathogens and other environmental stresses. uni-halle.de this compound is one such compound that functions as a phytoalexin, an antimicrobial compound produced by plants in response to stress.

Phytoalexin Activity in Response to Stress

This compound is known to be a phytoalexin. biosynth.com Phytoalexins are synthesized by plants as a defense mechanism when they are under attack by pathogens or subjected to other stressors. uni-halle.de In chickpea cell suspension cultures, elicitation with preparations from the fungus Ascochyta rabiei leads to the accumulation of various isoflavonoids, indicating their role in the plant's defense response. hebmu.edu.cn The production of these compounds is a result of the activation of specific biosynthetic pathways. colab.ws

Involvement in Plant-Fungal Interactions (e.g., fungitoxic activity of derived compounds)

The interaction between plants and fungi is a complex relationship that can be beneficial, neutral, or detrimental to the plant. frontiersin.orgfrontiersin.org Plants have evolved various defense strategies to combat pathogenic fungi, including the production of fungitoxic compounds. frontiersin.orgnih.govnih.gov

In chickpea, isoflavonoids, including the isoflavanones this compound and cicerin, are well-documented phenolic compounds. cabidigitallibrary.org While specific studies on the direct fungitoxic activity of this compound are limited, related pterocarpan (B192222) phytoalexins like medicarpin (B1676140) and maackiain, which are also produced by chickpea, have shown fungitoxic effects against pathogens such as Fusarium oxysporum f. sp. ciceris. cabidigitallibrary.org The synthesis of these defense compounds can be enhanced by beneficial rhizobacteria, suggesting a role for these microbes in priming the plant's defense responses. cabidigitallibrary.org

Broader Ecological Contributions

The production and release of secondary metabolites like this compound into the rhizosphere can have broader ecological implications. These compounds can influence the composition and activity of the soil microbial community. uni-halle.de In some cases, these metabolites are not stored within the plant tissues but are actively released into the surrounding environment. uni-halle.de This can be part of an allelopathic strategy, where a plant releases chemicals to inhibit the growth of competing plant species. researchgate.net The specific ecological roles of this compound in shaping the rhizosphere microbiome and its allelopathic potential are areas that warrant further investigation.

Mediation of Plant-Microorganism Interactions in Soil

Plants release a variety of organic compounds, known as root exudates, which serve as a primary food source for microorganisms in the rhizosphere. expertconferences.org In return, beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi, perform functions that aid the plant. expertconferences.orgmdpi.com These functions include enhancing nutrient availability, producing growth-stimulating phytohormones, and protecting the plant from soil-borne pathogens. mdpi.commdpi.com

A particularly well-studied interaction is the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria, collectively known as rhizobia. mdpi.comlibretexts.org This symbiosis is crucial for converting atmospheric nitrogen (N2), which is inaccessible to plants, into ammonia (B1221849) (NH3), a usable form. libretexts.orgslideshare.net The establishment of this relationship is governed by a precise molecular conversation. Legumes secrete flavonoid compounds that act as signals to attract rhizobia and induce the expression of bacterial nodulation (Nod) genes. mdpi.com In response, rhizobia produce Nod factors, which are lipochitooligosaccharide signal molecules. mdpi.comfrontiersin.org The perception of these Nod factors by the plant's root hairs initiates a signaling cascade that leads to the formation of specialized root organs called nodules, where the bacteria will reside and fix nitrogen. frontiersin.orglibretexts.orgmdpi.com

Within this intricate signaling network, isoflavonoids like this compound play a significant role. While Nod factors are the primary return signal from the bacteria to the plant, compounds produced by the plant, including isoflavonoids, are crucial for initiating and regulating the symbiotic process. These molecules are part of the chemical communication that ensures specificity between the legume host and its compatible rhizobial partner. frontiersin.org The interaction is highly specific, with different legumes releasing distinct flavonoid profiles that are recognized by specific rhizobia. mdpi.com This molecular dialogue ensures that the metabolically costly process of nodulation is initiated only with a compatible and effective nitrogen-fixing partner. mdpi.com

The role of these signaling molecules extends beyond just the legume-rhizobia symbiosis. Many soil microbes can influence plant growth and development by producing compounds that affect plant signaling pathways and metabolism. libretexts.org The complex web of interactions, mediated by a diverse suite of chemical cues, underscores the importance of understanding the specific roles of compounds like this compound in shaping the structure and function of the plant microbiome. libretexts.org

Implications for Agricultural Research and Biofertilizer Development

The reliance on synthetic chemical fertilizers in modern agriculture has led to significant environmental concerns, including soil degradation and water pollution. agronomyjournals.com As a result, there is a growing interest in developing sustainable agricultural practices that leverage natural biological processes. agronomyjournals.commdpi.com Biofertilizers, which contain living microorganisms that enhance plant nutrient acquisition, are a promising alternative to chemical fertilizers. agronomyjournals.comresearchgate.net

The symbiotic relationship between legumes and rhizobia, which naturally fixes atmospheric nitrogen, is a cornerstone of sustainable agriculture. libretexts.orgmissouri.edu Understanding the molecular signals, such as this compound, that govern this process is paramount for optimizing its efficiency. By elucidating the specific roles of these compounds, researchers can devise strategies to enhance the establishment and effectiveness of this symbiosis, potentially leading to crops with improved nitrogen-fixing capabilities. frontiersin.org

Research into plant-microbe interactions has revealed that plant growth-promoting rhizobacteria (PGPR) can enhance plant growth through various mechanisms beyond nitrogen fixation. These include the solubilization of essential minerals like phosphorus, the production of plant hormones (phytohormones) such as auxins and cytokinins, and the suppression of plant pathogens. mdpi.commdpi.comresearchgate.net The development of effective biofertilizers involves selecting and formulating these beneficial microorganisms to be applied to seeds or soil. agronomyjournals.comfftc.org.tw

Advanced biofertilizer formulations aim to improve the viability and efficacy of these microbial inoculants. researchgate.net A deeper knowledge of the chemical communication in the rhizosphere could lead to the development of "smarter" biofertilizers. For instance, formulations could be supplemented with signaling molecules like this compound or its precursors to:

Enhance Colonization: Stimulate the rapid colonization of plant roots by the desired beneficial microbes.

Boost Efficiency: Promote more effective nitrogen fixation or nutrient solubilization by the microbial partners.

Improve Specificity: Ensure that the biofertilizer's microbial strains outcompete less effective native soil microorganisms. eagri.org

The table below summarizes the potential applications of research into compounds like this compound for agricultural innovation.

| Research Area | Implication for Agriculture | Potential Benefit |

| Symbiotic Signaling | Enhancing legume-rhizobia symbiosis | Increased biological nitrogen fixation, reducing the need for synthetic nitrogen fertilizers. libretexts.orgmissouri.edu |

| Microbial Ecology | Manipulating rhizosphere microbial communities | Improved soil health and fertility through the promotion of beneficial microorganisms. mdpi.commdpi.com |

| Biofertilizer Formulation | Development of advanced bio-inoculants | More effective and reliable biofertilizers that increase crop yields and resilience. mdpi.comfftc.org.twresearchgate.net |

Ultimately, harnessing the power of natural plant-microbe interactions through continued research offers a pathway to more sustainable and environmentally friendly agricultural systems. researchgate.net By understanding and utilizing the complex chemical language of the soil, including the role of specific isoflavonoids, we can reduce our dependence on chemical inputs and foster healthier, more productive agroecosystems. agronomyjournals.commdpi.com

Chemical Synthesis and Derivatization Strategies of Homoferreirin

Historical and Contemporary Synthetic Methodologies

Early attempts at synthesizing homoferreirin were marked by challenges in yield and scalability. In 1953, Neill's method utilized the Friedel-Crafts acylation of phloroglucinol (B13840) with 2,4-dimethoxybenzoic acid, but this approach resulted in a low yield of less than 10% due to polyacylation side reactions. Another approach by Grover and Makrandi in 1978, employing a Claisen-Schmidt condensation, also faced limitations with poor regioselectivity, yielding only 12% of this compound along with 30% dimeric byproducts.

A more effective and widely documented method for synthesizing racemic this compound is the ethoxymethyl chloride method. researchgate.netias.ac.in This procedure uses α-hydroxymethyldesoxybenzoins as precursors. ias.ac.in The process involves the formation of ethoxymethoxyisoflavanones by reacting desoxybenzoins with ethoxymethyl chloride, which facilitates the subsequent cyclization. ias.ac.in This is followed by acid-catalyzed cyclization and demethylation to yield this compound.

Contemporary organic synthesis has seen the development of more advanced and efficient strategies. ekb.egrroij.com These modern approaches often prioritize stereoselectivity and the use of milder reaction conditions. rroij.comunimi.it The integration of computational studies and new catalytic systems continues to refine the synthesis of complex molecules like this compound. rroij.comunimi.it

A comparison of historical and contemporary methods is outlined below:

| Methodology | Key Reagents/Steps | Advantages | Disadvantages |

| Neill's Method (1953) | Friedel-Crafts acylation of phloroglucinol with 2,4-dimethoxybenzoic acid. | Direct approach to the isoflavone (B191592) core. | Very low yield (<10%) due to side reactions. |

| Grover and Makrandi's Approach (1978) | Claisen-Schmidt condensation. | Utilizes common starting materials. | Poor regioselectivity and low yield (12%). |

| Ethoxymethyl Chloride Method | α-hydroxymethyldesoxybenzoins, ethoxymethyl chloride, acid-catalyzed cyclization. ias.ac.in | Good yields for racemic products. ias.ac.in | Produces a racemic mixture, requiring further resolution if a specific enantiomer is needed. |

| Modern Asymmetric Synthesis | Chiral catalysts, stereoselective reactions. unimi.it | High enantiomeric purity of the final product. | Often involves more complex and expensive reagents. |

Strategies for Preparation from Precursors (e.g., Desoxybenzoins)

The synthesis of this compound and related isoflavanones has been successfully achieved starting from corresponding desoxybenzoins. researchgate.netias.ac.inias.ac.in A key strategy involves the use of the ethoxymethyl chloride method, which has proven effective for producing racemic forms of these compounds. researchgate.netias.ac.inias.ac.in

The general process using desoxybenzoins as precursors can be summarized as follows:

α-Hydroxymethylation: The desoxybenzoin precursor undergoes α-hydroxymethylation to introduce a hydroxymethyl group at the α-position. ias.ac.in

Protection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups are protected, often using ethoxymethyl chloride, to prevent unwanted side reactions during cyclization. ias.ac.in

Cyclization: The protected intermediate is then treated with an acid catalyst to induce cyclization, forming the isoflavanone (B1217009) ring system.

Deprotection/Demethylation: Finally, the protecting groups are removed, and any methyl ethers are demethylated to yield the final this compound product.

This approach has been utilized for the synthesis of not only this compound but also other related isoflavanones like (±)-dihydrocladrin, di-O-methylthis compound, and 7-O-methylsativanone. researchgate.netias.ac.inias.ac.in

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for studying structure-activity relationships and developing new compounds with potentially enhanced biological activities. researchgate.netresearchgate.net Strategies for creating these derivatives often involve modifying the core this compound structure or starting from precursors that allow for the introduction of various functional groups.

One common approach is the synthesis of analogs from corresponding desoxybenzoins, which allows for variations in the substitution pattern of the aromatic rings. researchgate.net For example, di-O-methylthis compound and 7-O-methylsativanone have been synthesized using this method. researchgate.netias.ac.in

Acetylation of this compound can lead to different products depending on the reaction conditions. Room temperature acetylation produces a mixture of the normal acetate (B1210297) and the enol-form acetate, while high-temperature acetylation exclusively yields the enol-form acetate.

The synthesis of various analogs allows for the exploration of how different substituents impact the compound's properties. This approach, sometimes referred to as diverted total synthesis, aims to create analogs of natural products to improve their characteristics. wikipedia.org

Stereochemical Assignments in Synthetic Products

The stereochemistry of synthetic this compound and its derivatives is a critical aspect, as different stereoisomers can exhibit distinct biological activities. Since many synthetic routes produce racemic mixtures, the assignment of the absolute configuration of the resulting enantiomers is essential. researchgate.netias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment. researchgate.netresearchgate.net For instance, the differences in the proton NMR spectra between (E) and (Z)-homoisoflavonoids can be used to determine their stereochemistry. researchgate.net Chiral discriminating agents can also be used in NMR to distinguish between enantiomers. researchgate.netacs.org

In addition to spectroscopic methods, the stereochemical outcome of a synthesis can sometimes be inferred from the reaction mechanism, especially in stereoselective reactions that use chiral catalysts or auxiliaries. unimi.it The total synthesis of a natural product with a known configuration can also serve to confirm the stereochemistry of a synthetic sample through comparison of their properties, such as HPLC retention times and optical rotation. mdpi.comrsc.org

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone in the chemical analysis of natural products like Homoferreirin, providing detailed information about its molecular structure. measurlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. measurlabs.com By analyzing the magnetic properties of its atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecule's connectivity and spatial arrangement can be constructed. mnstate.eduksu.edu.sa

¹H NMR spectra provide information on the chemical environment of hydrogen atoms, including the number of different types of hydrogens and their proximity to one another. measurlabs.commnstate.edu The chemical shifts, integration of signal areas, and splitting patterns are key parameters in this analysis. mnstate.edulibretexts.org For complex structures, two-dimensional (2D) NMR techniques like COSY and HSQC are employed to reveal correlations between different nuclei, which is crucial for assigning the complete structure. wikipedia.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. ksu.edu.sa The chemical shift of each carbon signal indicates its hybridization state (sp³, sp², sp) and the nature of the atoms attached to it. ksu.edu.sa

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) in ppm |

| A related flavonoid | ¹³C | 210.9, 134.4, 127.0, 126.8, 125.2, 81.1, 36.8, 34.7, 23.3, 17.2, 15.8 rsc.org |

| Another related flavonoid | ¹H | 7.23 (dd, J = 5.1, 1.1 Hz, 1 H), 6.97 (dd, J = 5.1, 3.5 Hz, 2 H), 6.91 (d, J = 2.6 Hz, 1 H), 4.05 (s, 2 H), 2.07 (dt, J = 13.5, 6.8 Hz, 1 H), 1.38 (s, 3 H), 1.04 (d, J = 6.7 Hz, 3 H), 0.76 (d, J = 6.8 Hz, 3 H) rsc.org |

Note: The data presented is for illustrative purposes based on related compounds found in the literature. Specific NMR data for this compound may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk In the analysis of this compound, a sample is first ionized, and the resulting charged molecules and their fragments are separated based on their mass-to-charge ratio (m/z). msu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the precise molecular formula. For this compound, an excimer ion peak at m/z 317.1011 [M+H]⁺ is indicative of its molecular formula, C₁₇H₁₆O₆. In negative ion mode, a peak at m/z 353.1 [M-H]⁻ has also been reported.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uklibretexts.org The breakdown of the molecular ion into smaller, characteristic fragment ions provides clues about the different functional groups and their arrangement within the molecule. wikipedia.orgyoutube.com

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the isolation of this compound from natural sources and for assessing its purity. researchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. muohio.edu

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for both the purification and quantitative analysis of this compound. mdpi.com Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for the analysis of flavonoids. researchgate.netmdpi.com The technique's high resolution allows for the separation of closely related compounds. mdpi.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method often used for initial screening of plant extracts and for monitoring the progress of purification by column chromatography. muohio.eduaocs.org By comparing the retention factor (Rf) value of a spot with that of a known standard, a preliminary identification can be made. fractioncollector.info

Computational and Modeling Approaches in Structural Studies

Computational modeling has become an increasingly important tool in the structural analysis of complex molecules like this compound. techscience.com These methods complement experimental data by providing theoretical insights into molecular structure, conformation, and properties. uic.edu

Techniques such as molecular dynamics simulations can be employed to study the flexibility and conformational landscape of the molecule. uic.edu Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra. nmrdb.org By integrating experimental data with computational models, a more complete and detailed understanding of this compound's three-dimensional structure and behavior can be achieved. preprints.org

Regulatory Aspects of Homoferreirin Production at the Genetic and Epigenetic Levels

Transcriptional Control of Biosynthetic Genes

The production of isoflavonoids, including homoferreirin, begins with the transcription of genes encoding the necessary biosynthetic enzymes. This process is primarily controlled by proteins known as transcription factors (TFs), which bind to specific regions of DNA (promoters) to either activate or repress gene expression. khanacademy.org The coordinated expression of genes in the isoflavonoid (B1168493) pathway is managed by a sophisticated interplay of various TF families. plos.orgnih.gov

Key enzyme-encoding genes in the pathway, such as Chalcone (B49325) Synthase (CHS) and Isoflavone (B191592) Synthase (IFS), are major targets for transcriptional regulation. plos.orgfrontiersin.org Several families of transcription factors have been identified as crucial regulators of isoflavonoid biosynthesis. plos.org

MYB Transcription Factors: This is one of the most prominent families regulating the pathway. frontiersin.org Depending on the specific member, MYB TFs can act as either activators or repressors. For example, in soybean (Glycine max), GmMYB29 and GmMYB176 are positive regulators that activate the expression of CHS8 and IFS2, leading to increased isoflavonoid production. plos.orgfrontiersin.orgfrontiersin.org Conversely, other members like GmMYB39 and GmMYB100 act as repressors, inhibiting the biosynthesis of isoflavonoids. frontiersin.orgfrontiersin.org In Lotus japonicus, the R2R3MYB transcription factor LjMYB14 has been shown to induce the expression of at least 12 genes within the phenylpropanoid and isoflavonoid pathways. nih.gov

bHLH (basic Helix-Loop-Helix) Transcription Factors: These TFs often work in concert with MYB proteins, forming regulatory complexes that activate the promoters of target genes.

Other TF Families: Members of the WRKY, NAC, and bZIP families also play significant roles. plos.orgnih.gov For instance, the soybean NAC transcription factor GmNAC42-1 is an essential positive regulator for the production of the pterocarpan (B192222) glyceollin, a downstream isoflavonoid, by directly activating the promoters of IFS2 and G4DT. frontiersin.orgnih.gov GmMYB176 can also interact with the bZIP protein GmbZIP5 to enhance isoflavonoid content. frontiersin.org

This complex transcriptional network allows for precise fine-tuning of the metabolic flux towards or away from this compound biosynthesis, depending on the plant's physiological needs. nih.govfrontiersin.org

| Transcription Factor | Family | Function | Target Gene(s) | Organism | Reference |

|---|---|---|---|---|---|

| GmMYB29 | R2R3-MYB | Activator | IFS2, CHS8 | Soybean (Glycine max) | plos.org |

| GmMYB176 | R1-MYB | Activator | CHS8 | Soybean (Glycine max) | frontiersin.orgfrontiersin.org |

| GmMYB39 | R2R3-MYB | Repressor | CHS, CHR, CHI | Soybean (Glycine max) | frontiersin.orgfrontiersin.org |

| GmMYB100 | R2R3-MYB | Repressor | Structural isoflavonoid genes | Soybean (Glycine max) | plos.orgfrontiersin.org |

| GmNAC42-1 | NAC | Activator | IFS2, G4DT | Soybean (Glycine max) | frontiersin.orgnih.gov |

| LjMYB14 | R2R3-MYB | Activator | Multiple phenylpropanoid/isoflavonoid genes | Lotus japonicus | nih.gov |

Post-Transcriptional Regulation Affecting this compound Accumulation

Gene expression can also be controlled after the DNA has been transcribed into precursor messenger RNA (pre-mRNA). frontiersin.org This layer of control, known as post-transcriptional regulation, includes mechanisms like alternative splicing and regulation by non-coding RNAs, which can affect the stability, translation, or availability of mRNA transcripts. nih.gov

Recent studies have highlighted the role of microRNAs (miRNAs) in regulating isoflavonoid biosynthesis. nih.gov miRNAs are small, non-coding RNA molecules that typically bind to complementary mRNA sequences, leading to their degradation or the repression of their translation into proteins. nih.gov This action effectively silences the target gene. mdpi.com

Several miRNAs have been identified in soybean that target genes within the isoflavonoid pathway:

Gma-miRNA393: Its expression was induced in soybean roots following infection by the pathogen Phytophthora sojae, suggesting a positive regulatory role in the defense-related accumulation of isoflavonoids. nih.gov

Gma-miRNA26 and Gma-miRNA28: These miRNAs are thought to negatively regulate isoflavonoid content by targeting genes that encode key modifying enzymes, such as a 4-coumarate-CoA ligase and an isoflavone 7-O-methyltransferase (OMT), respectively. frontiersin.orgnih.gov

Gma-miRNA5030: This miRNA likely targets the transcript of the GmMYB176 transcription factor, a known activator of the pathway, thereby acting as a negative regulator. nih.gov

Additionally, the ubiquitin-26S proteasome system is involved in the post-translational regulation of enzymes and transcription factors, marking them for degradation and thus providing another level of control over the pathway's output. researchgate.net

| microRNA | Function | Likely Target Gene/TF | Organism | Reference |

|---|---|---|---|---|

| Gma-miRNA393 | Positive Regulator | Unconfirmed | Soybean (Glycine max) | nih.gov |

| Gma-miRNA26 | Negative Regulator | 4-coumarate-CoA ligase | Soybean (Glycine max) | frontiersin.orgnih.gov |

| Gma-miRNA28 | Negative Regulator | Isoflavone 7-O-methyltransferase | Soybean (Glycine max) | frontiersin.orgnih.gov |

| Gma-miRNA5030 | Negative Regulator | GmMYB176 (Transcription Factor) | Soybean (Glycine max) | nih.gov |

Environmental and Biotic Factors Influencing Gene Expression and Metabolite Profile

The production and accumulation of isoflavonoids like this compound are strongly influenced by a wide range of external factors, both non-living (abiotic) and living (biotic). frontiersin.orgresearchgate.net Plants synthesize these compounds as part of their defense and adaptation mechanisms, and their production is often induced by stress. nih.govresearchgate.net

Biotic Factors: These include interactions with other organisms such as pathogens, herbivores, and symbiotic microbes. frontiersin.org

Pathogen Attack: Fungal or bacterial infections are potent inducers of isoflavonoid phytoalexins, which are antimicrobial compounds. oup.com For example, treating alfalfa (Medicago sativa) with a fungal elicitor leads to the rapid accumulation of the pterocarpan medicarpin (B1676140). frontiersin.org Similarly, treating soybean with an extract from the fungus Aspergillus niger resulted in a nearly four-fold increase in IFS1 gene expression and a significant rise in isoflavonoid content. frontiersin.orgresearchgate.net

Herbivory: Damage from insect feeding can also trigger the isoflavonoid pathway as a defense response. frontiersin.org

Symbiosis: Isoflavonoids are crucial signaling molecules in the establishment of nitrogen-fixing symbiosis between legumes and Rhizobia bacteria. frontiersin.org

Abiotic Factors: Environmental stresses also modulate the isoflavonoid profile. frontiersin.orgresearchgate.net These factors include:

UV Radiation: Exposure to UV light is a known inducer of the phenylpropanoid pathway, leading to the accumulation of flavonoids and isoflavonoids that can act as sunscreens. nih.govfrontiersin.org

Temperature: Both high and low-temperature stress can alter the expression of biosynthetic genes and the final concentration of metabolites. researchgate.netnih.govnih.gov

Nutrient Availability: Deficiencies in key nutrients, such as nitrogen and phosphorus, can trigger changes in secondary metabolism, including the isoflavonoid pathway. frontiersin.org

Phytohormones: Plant hormones like salicylic (B10762653) acid (SA) and methyl jasmonate (MJ) are key signaling molecules that mediate the plant's response to stress. frontiersin.org Application of these hormones can mimic stress conditions and induce isoflavonoid biosynthesis. Studies have shown SA to be a more potent elicitor than MJ for increasing IFS2 expression and total isoflavonoid content in soybean. frontiersin.org

These external cues are perceived by the plant and translated into internal signals that ultimately activate the genetic and epigenetic machinery described above to modulate the production of this compound and other protective compounds. scispace.comfrontiersin.org

Q & A

Q. Advanced Research Focus

Model selection : Use transgenic rodents with humanized cytochrome P450 enzymes to mimic human metabolism .

Dosing regimen : Conduct dose-escalation trials (e.g., 10–100 mg/kg) with plasma sampling at 0, 2, 6, 12, 24h post-administration.

Analytical validation : Quantify serum concentrations via LC-MS/MS, reporting limits of detection (LOD) and matrix effects .

Statistical power : Calculate sample size using preliminary data to ensure ≥80% power for AUC and half-life comparisons .

What strategies are effective for isolating this compound from complex biological matrices in metabolomic studies?

Q. Basic Research Focus

Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water gradients.

Chromatography : Optimize UPLC conditions (e.g., Acquity BEH C18 column, 1.7 µm, 2.1 × 100 mm) with 0.1% formic acid in mobile phases.

Detection : High-resolution mass spectrometry (HRMS) in negative ion mode (m/z 353.1 [M-H]⁻) .

Validation : Spike recovery tests (70–130%) and internal standards (e.g., deuterated analogs) .

How can computational models enhance understanding of this compound’s mechanism of action?

Q. Advanced Research Focus

- Molecular docking : Screen against targets like NF-κB or Keap1-Nrf2 using AutoDock Vina, validating with mutagenesis data .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS, AMBER) to identify binding stability and allosteric sites.

- QSAR : Develop predictive models for antioxidant efficacy using descriptors like logP, HOMO-LUMO gaps .

Ensure reproducibility by sharing force field parameters and docking scripts in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.